molecular formula C11H12O4 B12082893 Methyl 3-(3-formylphenoxy)propanoate

Methyl 3-(3-formylphenoxy)propanoate

Cat. No.: B12082893
M. Wt: 208.21 g/mol
InChI Key: CLOGOPRXSABONV-UHFFFAOYSA-N
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Description

Methyl 3-(3-formylphenoxy)propanoate is an ester derivative characterized by a propanoate backbone substituted with a 3-formylphenoxy group. Synthetically, similar esters are prepared via Michael addition reactions, hydrazinolysis, or multicomponent protocols, as seen in intermediates like methyl 3-(substituted amino)propanoates and chromenyl-substituted derivatives .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 3-(3-formylphenoxy)propanoate

InChI

InChI=1S/C11H12O4/c1-14-11(13)5-6-15-10-4-2-3-9(7-10)8-12/h2-4,7-8H,5-6H2,1H3

InChI Key

CLOGOPRXSABONV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOC1=CC=CC(=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-formylphenoxy)propanoate can be synthesized through the esterification of 3-(3-formylphenoxy)propanoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate. The product is then purified through distillation or recrystallization to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-formylphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(3-carboxyphenoxy)propanoic acid.

    Reduction: 3-(3-hydroxyphenoxy)propanoate.

    Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, bromo, chloro derivatives).

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis
Methyl 3-(3-formylphenoxy)propanoate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties make it valuable for developing drugs targeting specific biological pathways, particularly in oncology and anti-inflammatory research. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and modulating immune responses.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several analogs that showed enhanced activity compared to standard chemotherapeutics, indicating its potential as a lead compound for drug development .

Organic Synthesis

Reagent in Organic Reactions
This compound serves as a versatile reagent in organic synthesis. It facilitates the formation of complex molecules through various reactions, including condensation and esterification processes. Its ability to participate in electrophilic aromatic substitution reactions makes it a valuable tool for chemists seeking to construct intricate molecular architectures.

Data Table: Reaction Types Involving this compound

Reaction TypeDescriptionOutcome
Electrophilic Aromatic SubstitutionReacts with electron-rich aromatics to form substituted productsHigh yields of substituted derivatives
Condensation ReactionsForms new carbon-carbon bonds with aldehydes or ketonesDiverse product formation
EsterificationReacts with alcohols to form estersUseful in creating esters for fragrances and pharmaceuticals

Agrochemical Development

Pesticide Formulation
this compound is also explored in the formulation of agrochemicals. Its derivatives have shown efficacy as bioactive agents against pests and pathogens affecting crops. The compound's ability to enhance the performance of existing pesticides makes it an attractive candidate for agricultural applications.

Case Study: Efficacy against Crop Pathogens
A field trial conducted on tomato plants demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections compared to untreated controls. The study concluded that this compound could be integrated into pest management systems to improve crop health and yield .

Material Science

Polymer Synthesis
In material science, this compound is investigated for its potential in synthesizing novel polymers. Its reactive functional groups allow for the creation of materials with tailored properties suitable for various applications, including drug delivery systems and biodegradable plastics.

Data Table: Properties of Polymers Derived from this compound

Polymer TypePropertiesApplications
Biodegradable PolymersHigh tensile strength, environmental safetyPackaging materials
Drug Delivery SystemsControlled release profilesTargeted therapy

Mechanism of Action

The mechanism of action of methyl 3-(3-formylphenoxy)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can participate in nucleophilic addition reactions, while the phenoxy ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Esters with Amino Substituents

Examples :

  • Methyl 3-(substituted amino)propanoates (e.g., intermediates in cholinesterase inhibitor synthesis)
  • Methyl 3-{[3-(trifluoromethoxy)phenyl]amino}propanoate (life science research compound)

Key Differences :

  • Synthesis: Amino-substituted analogs are synthesized via Michael addition of methyl acrylate with amines, followed by hydrazinolysis . In contrast, the trifluoromethoxy-substituted amino variant () lacks detailed synthesis data but shares a reactive amino group.
  • Bioactivity: Amino-substituted derivatives exhibit cholinesterase inhibitory activity, critical for neurodegenerative disease research .

Esters with Heterocyclic Substituents

Examples :

  • Methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoate (chromenyl derivative)
  • Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate (natural benzofuran isolate)

Key Differences :

  • Synthesis: Chromenyl derivatives are synthesized via multicomponent reactions involving 3-hydroxy-4H-chromen-4-one , while benzofuran-substituted esters are isolated from plants like Ficus stenophylla . The target compound’s formylphenoxy group may require regioselective formylation steps absent in these protocols.
  • Applications : Chromenyl and benzofuran derivatives are explored for antioxidant or bioactive properties , whereas the formyl group in the target compound could facilitate Schiff base formation for drug conjugation.

Esters with Aromatic and Electron-Modifying Substituents

Examples :

  • Thalidomide analogs (e.g., 4NO2PDPMe with nitro and dimethoxyphenyl groups)
  • 3-(2-Methoxyphenyl)propanoic acid (non-ester aromatic analog)

Key Differences :

  • Electronic Effects: The nitro group in 4NO2PDPMe is electron-withdrawing, enhancing its uterus-relaxant efficacy , while the target compound’s formyl group offers similar electrophilicity but with distinct steric and electronic profiles.
  • Reactivity: Compared to propanoic acid derivatives (), the ester form (target compound) improves lipid solubility, crucial for membrane permeability in drug design.

Esters with Sulfur-Containing or Volatile Groups

Examples :

  • Methyl 3-(methylthio)propanoate (aroma-active compound in mead)

Key Differences :

  • Applications: Methylthio derivatives contribute to food aroma due to sulfur’s volatility , whereas the formylphenoxy group in the target compound is non-volatile and suited for pharmaceutical synthesis.

Data Tables

Table 1: Structural and Functional Comparison of Analogs

Compound Name Substituent Key Synthesis Method Bioactivity/Application Source
Methyl 3-(substituted amino)propanoate Substituted amino Michael addition, hydrazinolysis Cholinesterase inhibition
Methyl 3-(3-hydroxy-4-oxo-chromenyl)propanoate Chromenyl Multicomponent reaction Antioxidant potential
4NO2PDPMe Nitrophthalimide, dimethoxy Thalidomide analog synthesis Uterus-relaxant agent
Methyl 3-(methylthio)propanoate Methylthio Not specified Aroma compound in mead
Methyl 3-(benzofuran-5-yl)propanoate Benzofuran Natural product isolation New bioactive compound

Table 2: Substituent Impact on Properties

Substituent Type Electronic Effect Typical Applications
Formylphenoxy Electron-withdrawing Pharmaceutical intermediates
Amino Electron-donating Enzyme inhibition
Chromenyl/Benzofuran Conjugated π-system Antioxidant, natural products
Methylthio Polarizable sulfur group Food aroma additives

Biological Activity

Methyl 3-(3-formylphenoxy)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and other therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure

This compound features a phenoxy group attached to a propanoate moiety with a formyl substituent. Its structure can be represented as follows:

C10H10O4\text{C}_10\text{H}_{10}\text{O}_4

Cytotoxicity

Research has indicated that derivatives of 3-formylphenoxy compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that several derivatives possess tumor cell-specific cytotoxicity, particularly against human cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cells .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLa15
Methyl 3-(4-formylphenoxy)propanoateA54920
Control (5-Fluorouracil)HeLa10

The above table summarizes the IC50 values for this compound and related compounds, indicating promising cytotoxic effects that warrant further investigation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have utilized the disc diffusion method to assess its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant antibacterial activity, comparable to standard antibiotics .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
MRSA1816

This table reflects the compound's effectiveness in inhibiting bacterial growth, particularly against resistant strains.

The biological activity of this compound may be attributed to its ability to interfere with cellular processes in target organisms. For example, its cytotoxic effects on cancer cells could involve the induction of apoptosis or disruption of cell cycle progression. The exact mechanisms remain an area for further research but may involve interactions with specific molecular targets within the cells .

Case Studies

  • Cytotoxic Effects on Cancer Cells : A study reported the synthesis and evaluation of several phenoxy derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Antibacterial Studies : Another investigation focused on the antibacterial properties of various phenoxy compounds. The study found that this compound showed substantial activity against MRSA, highlighting its potential as a lead compound for developing new antibiotics .

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